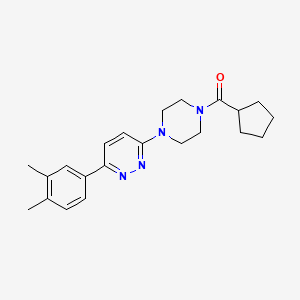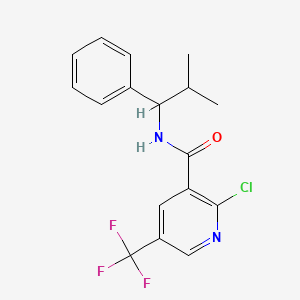
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide is a selective and reversible inhibitor of BTK, which is a key enzyme involved in B-cell receptor signaling. BTK is activated by the binding of antigens to the B-cell receptor, leading to downstream activation of several signaling pathways, including NF-κB and AKT. Inhibition of BTK by this compound blocks B-cell receptor signaling and downstream pathways, leading to apoptosis of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis of B-cells in preclinical models of B-cell malignancies. In addition, this compound has been shown to inhibit the proliferation and migration of B-cells. This compound has also been shown to inhibit the production of cytokines and chemokines that are involved in the pathogenesis of autoimmune diseases and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has several advantages for lab experiments, including its selectivity and potency as a BTK inhibitor. This compound has also shown good pharmacokinetic properties and oral bioavailability in preclinical studies. However, this compound has some limitations, including its potential for off-target effects and toxicity at higher doses.
Orientations Futures
There are several future directions for the development of 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide as a potential therapeutic agent. One direction is the evaluation of this compound in combination with other therapies, such as chemotherapy, immunotherapy, or other targeted agents. Another direction is the evaluation of this compound in other B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia. Additionally, the potential use of this compound in autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis or lupus, could be explored. Finally, the development of more selective and potent BTK inhibitors, with improved pharmacokinetic properties and reduced toxicity, is an area of active research.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide involves several steps, starting from commercially available starting materials. The key intermediate is 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methyl-1-phenylpropan-2-amine in the presence of a base to yield the amide intermediate. The final step involves chlorination of the amide using N-chlorosuccinimide to yield this compound.
Applications De Recherche Scientifique
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to inhibit B-cell receptor signaling and downstream pathways, including NF-κB and AKT, which are critical for the survival and proliferation of B-cells.
Propriétés
IUPAC Name |
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O/c1-10(2)14(11-6-4-3-5-7-11)23-16(24)13-8-12(17(19,20)21)9-22-15(13)18/h3-10,14H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXFTIYIPQBOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)C2=C(N=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2420488.png)

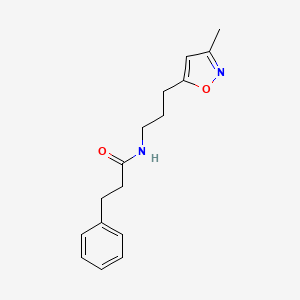
![2,5-Dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2420494.png)
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate, sulfuric acid](/img/structure/B2420495.png)
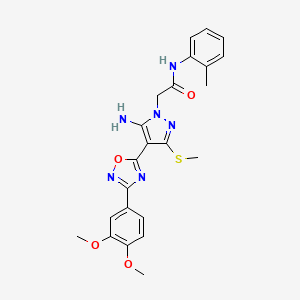
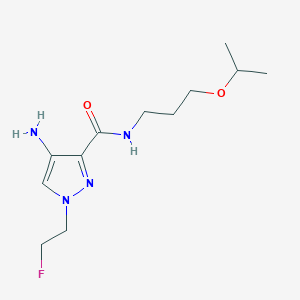
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420499.png)

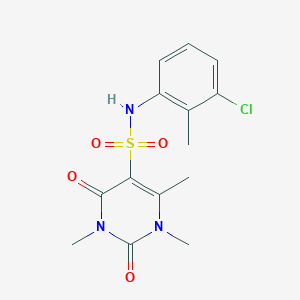
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2420503.png)


